molecular formula C7H15Cl2N3 B13501232 methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride

methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride

Cat. No.: B13501232
M. Wt: 212.12 g/mol
InChI Key: MBQZQROPAFRDHZ-UHFFFAOYSA-N
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Description

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles . The reaction conditions often include the use of catalysts such as iodine or silver carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Mechanism of Action

The mechanism of action of methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Biological Activity

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H13N3·2HCl
  • Molecular Weight: 212.12 g/mol
  • CAS Number: 2680542-17-8
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with propanamine under controlled conditions. The final product is obtained as a dihydrochloride salt, enhancing its solubility and stability for biological applications.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a derivative exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.98 ± 0.06 μM, indicating strong potential for cancer treatment .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound may inhibit specific kinases involved in cell cycle regulation, leading to reduced cancer cell proliferation.
  • Receptor Interaction: It may interact with various receptors, modulating signaling pathways that control cell growth and survival.

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma). The compound demonstrated IC50 values of 1.88 ± 0.11 μM and 2.12 ± 0.15 μM, respectively, showcasing significant anticancer activity .

Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding affinity of the compound to CDK2. The simulations revealed that the compound fits well into the active site of CDK2, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic development .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightIC50 (μM)Activity
This compound212.120.98CDK2 Inhibitor
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride175.66Not reportedAntimicrobial
1-MethylpyrazoleVariesNot reportedVarious biological activities

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

N-methyl-1-(1H-pyrazol-4-yl)propan-2-amine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-6(8-2)3-7-4-9-10-5-7;;/h4-6,8H,3H2,1-2H3,(H,9,10);2*1H

InChI Key

MBQZQROPAFRDHZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNN=C1)NC.Cl.Cl

Origin of Product

United States

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